7-Chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde
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Overview
Description
7-Chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chloro group at the 7th position, a hydroxy group at the 2nd position, a methoxy group at the 6th position, and an aldehyde group at the 3rd position on the quinoline ring. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Functional Groups: The chloro, hydroxy, and methoxy groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like phosphorus pentachloride, while the methoxy group can be introduced through methylation using dimethyl sulfate.
Formylation: The aldehyde group at the 3rd position can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and environmentally benign reagents.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 7-Chloro-2-hydroxy-6-methoxyquinoline-3-carboxylic acid.
Reduction: 7-Chloro-2-hydroxy-6-methoxyquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde is largely dependent on its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-hydroxyquinoline-3-carbaldehyde
- 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde
- 2-Chloro-6-methoxyquinoline-3-carboxaldehyde
Uniqueness
7-Chloro-2-hydroxy-6-methoxyquinoline-3-carbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-chloro-6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-10-3-6-2-7(5-14)11(15)13-9(6)4-8(10)12/h2-5H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIHCIPZDMSMFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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